Cas no 1251546-93-6 (1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 1-benzyl-N~3~-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- F3407-0079
- BRD-K86983761-001-01-6
- 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide
- 1251546-93-6
- VU0625886-1
- AKOS021851979
-
- インチ: 1S/C23H18ClN3O4/c1-31-18-10-9-15(12-17(18)24)26-22(29)19-20(28)16-8-5-11-25-21(16)27(23(19)30)13-14-6-3-2-4-7-14/h2-12,28H,13H2,1H3,(H,26,29)
- InChIKey: HQWFCSKUAACVLZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=C(C2=CC=CN=C2N(C1=O)CC1C=CC=CC=1)O)=O)OC
計算された属性
- せいみつぶんしりょう: 435.0985838g/mol
- どういたいしつりょう: 435.0985838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 709
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 91.8Ų
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0079-3mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-30mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-5μmol |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-10mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-1mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-5mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-15mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-20mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-40mg |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-0079-2μmol |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1251546-93-6 | 2μmol |
$57.0 | 2023-09-10 |
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamideに関する追加情報
Introduction to 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 1251546-93-6)
1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the naphthyridine class of heterocyclic molecules, which are widely recognized for their pharmacological significance. The presence of multiple functional groups, including a benzyl group, a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a hydroxy group, contributes to its complex chemical profile and makes it a subject of intense research interest.
The CAS No. 1251546-93-6 assigned to this compound underscores its identity as a well-characterized molecule in the chemical registry. This unique identifier facilitates its recognition in scientific literature, patents, and commercial product databases, ensuring accurate referencing and utilization in research and development endeavors. The compound's molecular formula and structural arrangement suggest potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater precision. The 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure presents multiple sites for interaction with enzymes and receptors, which could be exploited for therapeutic purposes. For instance, the hydroxy group and the oxo group within the naphthyridine core may facilitate hydrogen bonding interactions, while the aromatic rings can engage in π-stacking interactions with biological targets.
In the realm of medicinal chemistry, the synthesis of derivatives from known scaffolds like naphthyridine has been a cornerstone strategy for developing novel therapeutic agents. The 3-chloro-4-methoxyphenyl substituent in this compound adds a layer of electronic complexity, potentially influencing its reactivity and pharmacokinetic properties. Such modifications are often employed to fine-tune the pharmacological profile of molecules, enhancing their efficacy while minimizing side effects.
The benzyl-N moiety at the nitrogen position introduces rigidity to the molecule, which can be advantageous for receptor binding. This structural feature is commonly observed in bioactive molecules designed to interact with specific protein targets. Additionally, the presence of a carboxamide group at the 3-position provides a site for further functionalization or conjugation with other biomolecules, opening avenues for drug delivery systems or prodrug formulations.
Current research in naphthyridine derivatives has revealed their potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. The structural motifs present in 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide align well with these pharmacological targets. For instance, studies have shown that naphthyridine-based compounds can modulate enzyme activity by binding to pockets within the active sites of enzymes involved in inflammatory pathways.
The hydroxy group at the 4-position is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity and selectivity. Moreover, the oxo group adjacent to the hydroxy group may contribute to steric hindrance or electronic modulation at the binding site, further influencing the compound's pharmacological behavior.
From a synthetic chemistry perspective, 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exemplifies a well-designed molecule that balances complexity with feasibility for synthesis. The availability of commercially synthesized or readily accessible precursors allows researchers to explore its derivatives without significant synthetic hurdles. This accessibility is crucial for high-throughput screening programs aimed at identifying lead compounds for further development.
The methoxy-substituted phenyl ring is another key feature that warrants attention. Methoxy groups are frequently incorporated into drug candidates due to their ability to influence metabolic stability and solubility profiles. In this context, 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1...
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